molecular formula C10H11N3S B1491641 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2098091-03-1

3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1491641
CAS No.: 2098091-03-1
M. Wt: 205.28 g/mol
InChI Key: JQACRKLGHKOCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Heterocyclic Synthesis

Research demonstrates the versatility of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and related compounds in the synthesis of diverse heterocyclic derivatives. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the compound's utility in generating complex heterocyclic frameworks (Mohareb et al., 2004).

Corrosion Inhibition

Aryl pyrazole pyridine derivatives, closely related to the compound , have shown significant efficacy as corrosion inhibitors for copper in acidic environments. These findings suggest potential applications in protecting metal surfaces against corrosion, thereby extending their utility in industrial settings (Sudheer & Quraishi, 2015).

Antioxidant Activity

The antioxidant properties of heterocyclic compounds incorporating the pyrazolo[4,3-c]pyridine moiety have been explored, with certain derivatives showing antioxidant activity comparable to that of ascorbic acid. This suggests potential applications in the development of new antioxidant agents (El‐Mekabaty, 2015).

Anti-inflammatory and Antimicrobial Activities

Studies on the synthesis of pyrimidine-thiol derivatives from this compound related compounds have revealed potent anti-inflammatory and antioxidant activities. These compounds have shown promising results in both in vitro and in vivo assays, indicating their potential for development into new therapeutic agents (Shehab et al., 2018).

Antitumor Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds derived from related precursors has been explored for their antitumor activities. Several derivatives exhibited high inhibitory effects against various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Shams et al., 2010).

Synthesis of Schiff Bases for Antimicrobial Activity

The creation of Schiff bases from heteroaryl pyrazole derivatives, akin to this compound, has been explored, revealing antimicrobial activity against a spectrum of bacterial and fungal species. This research underscores the potential for developing novel antimicrobial agents (Hamed et al., 2020).

Biochemical Analysis

Biochemical Properties

3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the downregulation of specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . The compound also affects gene expression by interacting with transcription factors and altering chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell .

Properties

IUPAC Name

3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-3-11-5-8-9(1)12-13-10(8)7-2-4-14-6-7/h2,4,6,11H,1,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQACRKLGHKOCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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